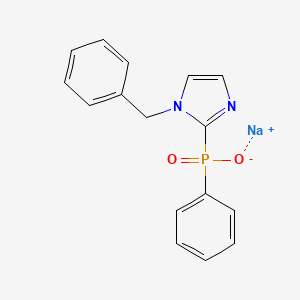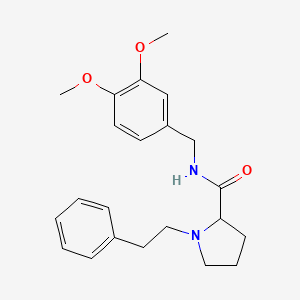
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide is not fully understood, but it is believed to act by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway has been implicated in the pathogenesis of various neurodegenerative diseases, and inhibition of this pathway has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide has been shown to have a number of biochemical and physiological effects, including the inhibition of JNK activation, the promotion of neuronal survival, and the reduction of oxidative stress. These effects are thought to contribute to the neuroprotective properties of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide is its well-established neuroprotective properties, which make it a valuable tool for investigating the mechanisms underlying neurodegenerative diseases. However, one limitation of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide. One area of interest is the development of more potent analogs of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide that may be more effective in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide in other disease contexts, such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide and to identify potential downstream targets of its neuroprotective effects.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide involves a multi-step process that includes the reaction of 3,4-dimethoxybenzylamine with 2-bromo-1-phenylethane to form the corresponding secondary amine. This amine is then reacted with proline to form the prolinamide derivative, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group. The final step involves the removal of the Boc group to yield N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, N-(3,4-dimethoxybenzyl)-1-(2-phenylethyl)prolinamide has been shown to have neuroprotective effects and to promote neuronal survival.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-10-18(15-21(20)27-2)16-23-22(25)19-9-6-13-24(19)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKCNHFSJPTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN2CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
![N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4980357.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)
![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)
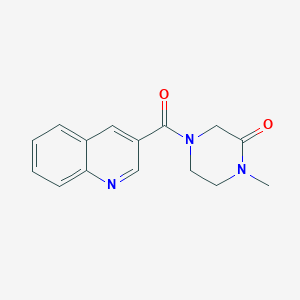
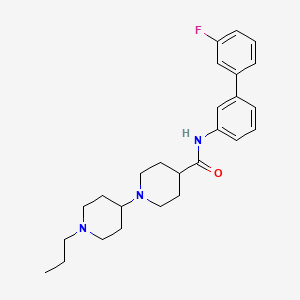
![ethyl 4-{[(1-benzyl-3-oxo-2-piperazinyl)acetyl]amino}-1-piperidinecarboxylate](/img/structure/B4980396.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4980403.png)
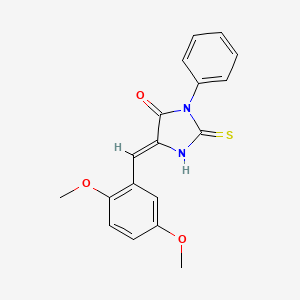
![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)
![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)
